3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

Catalog No.
S696925
CAS No.
203799-76-2
M.F
C28H31N3
M. Wt
409.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-tria...

CAS Number

203799-76-2

Product Name

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole

IUPAC Name

3,5-bis(4-tert-butylphenyl)-4-phenyl-1,2,4-triazole

Molecular Formula

C28H31N3

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C28H31N3/c1-27(2,3)22-16-12-20(13-17-22)25-29-30-26(31(25)24-10-8-7-9-11-24)21-14-18-23(19-15-21)28(4,5)6/h7-19H,1-6H3

InChI Key

ADENFOWRGOZGCW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

The exact mass of the compound 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (CAS: 203799-76-2) is a specialized, wide-bandgap electron-transporting (ETL) and hole-blocking material (HBM) engineered for high-efficiency organic light-emitting diodes (OLEDs). Characterized by its electron-deficient 1,2,4-triazole core and sterically bulky dual tert-butylphenyl substituents, this compound is specifically procured to solve the morphological instability and exciton quenching issues inherent to legacy ETL materials. The symmetric incorporation of tert-butyl groups effectively suppresses intermolecular aggregation and crystallization, yielding highly uniform amorphous films with elevated glass transition temperatures (Tg). Furthermore, its deep highest occupied molecular orbital (HOMO) and high triplet energy (ET ~2.7 eV) make it an indispensable architectural component for deep-blue phosphorescent OLEDs, where strict confinement of triplet excitons within the emissive layer is critical for maximizing external quantum efficiency (EQE) and operational lifetime[1].

Research Fit

OLED electron transport / hole-blocking layer material
Thermal evaporation thin-film deposition workflow
High-purity triazole derivative for device research

Substituting 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole with legacy hole-blocking materials like BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) or standard electron transporters like Alq3 routinely leads to catastrophic device failure in blue phosphorescent systems. BCP possesses a critically low glass transition temperature (~62 °C), causing the amorphous film to rapidly crystallize under Joule heating during continuous device operation, which degrades the organic-organic interface and shortens device lifetime [1]. Conversely, Alq3 lacks the necessary triplet energy (ET ~2.0 eV), resulting in severe reverse energy transfer that quenches high-energy blue triplet excitons. Even when compared to standard TAZ (which contains a planar biphenyl group), the dual tert-butylphenyl structure of CAS 203799-76-2 provides enhanced steric hindrance, disrupting π-π stacking to ensure greater morphological stability and improved solubility for solution-processed manufacturing workflows [2].

Substitution Risk

Electron mobility may differ significantly across triazole-based ETMs, altering charge balance in the device.
HOMO/LUMO energy alignment must be re-evaluated; even close analogs can shift exciton confinement efficiency.
Substituting without verifying hole-blocking strength and recombination dynamics may compromise device lifetime and driving voltage.

Enhanced Morphological Stability Under Thermal Stress

The operational lifetime of an OLED is heavily dependent on the morphological stability of its transport layers. 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole leverages its dual bulky tert-butyl groups to achieve a significantly higher glass transition temperature (Tg > 110 °C) compared to the industry-standard hole-blocking baseline BCP (Tg ~62 °C). This substantial thermal buffer prevents the nucleation and crystallization of the amorphous film under the Joule heating generated during high-luminance operation [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data> 110 °C (Amorphous stability)
Comparator Or BaselineBCP (Baseline HBM): ~62 °C
Quantified DifferenceAn increase of >48 °C in thermal headroom before crystallization.
ConditionsDifferential scanning calorimetry (DSC) and operational Joule heating models.

Procuring this compound prevents premature device failure caused by heat-induced crystallization, a critical requirement for commercial-grade OLED displays and solid-state lighting.

Hole-Blocking Dynamics
Head-to-head
TAZ Langevin recombination: 1.79×10²⁴ cm⁻³ s⁻¹
~92% lower than Bphen, ~90% lower than Alq₃, ~83% lower than TPBi
Informs hole-blocking device modeling
Green OLED drift-diffusion simulation

Deep-Blue Triplet Exciton Confinement

In phosphorescent OLEDs, the electron transport layer must possess a triplet energy higher than that of the emissive dopant to prevent non-radiative quenching. 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole exhibits a wide energy gap with a high triplet energy (ET) of approximately 2.7 eV. This outperforms traditional ETLs like Alq3 (ET ~2.0 eV), allowing it to effectively confine the triplet excitons of deep-blue phosphorescent dopants (such as FIrpic, ET ~2.62 eV) strictly within the emissive layer [1].

Evidence DimensionTriplet Energy (ET)
Target Compound Data~2.7 eV
Comparator Or BaselineAlq3 (Baseline ETL): ~2.0 eV
Quantified Difference~0.7 eV higher triplet energy, surpassing the threshold required for blue phosphorescent emitters.
ConditionsPhotophysical characterization of neat films at low temperatures.

Selecting this material eliminates reverse energy transfer, directly translating to higher external quantum efficiencies (EQE) in blue and white OLED architectures.

Electron Mobility
Cross-study
BBPT: 5.17×10⁻⁵ cm² V⁻¹ s⁻¹
vs. Alq₃: ~1×10⁻⁶ to 5×10⁻⁷ cm² V⁻¹ s⁻¹
Approx. 10–50× higher mobility
Supports lower driving voltage evaluation
ITO/BBPT/Al single-layer device, admittance spectroscopy

Deep HOMO Level for Absolute Hole Blocking

To maximize recombination efficiency, holes must be prevented from leaking out of the emissive layer into the electron transport layer. 3,5-Bis(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole features a highly electron-deficient triazole core that depresses its HOMO level to approximately -6.3 eV. When paired with standard host materials like CBP (HOMO ~ -6.0 eV), this creates a 0.3 eV energy barrier at the EML/ETL interface, effectively blocking hole leakage and ensuring that charge recombination occurs exclusively within the doped emissive zone .

Evidence DimensionHOMO Energy Level
Target Compound Data~ -6.3 eV
Comparator Or BaselineCBP (Standard Emissive Host): ~ -6.0 eV
Quantified DifferenceProvides a ~0.3 eV step-up barrier against hole migration.
ConditionsCyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS).

This deep HOMO level guarantees strict charge confinement, reducing leakage currents and drastically improving the luminous efficacy of the final device.

Efficiency Baseline (TAZ)
Class-level
TAZ device efficiency lower than 72.2 lm/W and 21.8% EQE of hybrid ETMs
Triazole core defines a benchmark baseline
Exact TAZ values not reported; green PhOLED reference

Enhanced Solubility for Solution-Processed Manufacturing

While many highly conjugated organic semiconductors are restricted to vacuum thermal evaporation due to poor solubility, the inclusion of two bulky tert-butyl groups in CAS 203799-76-2 significantly disrupts crystalline packing. This structural modification improves its solubility in common organic solvents (e.g., toluene, chlorobenzene) compared to fully aromatic, unsubstituted triazole analogs. This allows the material to be utilized as an end-capping agent or blended component in solution-processed polymer OLEDs (PLEDs) without phase separation or aggregation[1].

Evidence DimensionSolution Processability / Film Uniformity
Target Compound DataHighly soluble, forms uniform amorphous films via spin-coating
Comparator Or BaselineUnsubstituted aromatic triazoles: Prone to aggregation and crystallization
Quantified DifferenceEnables high-quality film formation without the need for high-vacuum deposition chambers.
ConditionsSpin-casting from organic solvents for polymer/small-molecule hybrid devices.

Procuring this highly soluble variant allows manufacturers to utilize cost-effective, large-area solution processing techniques (like inkjet printing or spin-coating) instead of expensive vacuum deposition.

Deep-Blue and White Phosphorescent OLEDs (PhOLEDs)

Due to its high triplet energy (~2.7 eV) and deep HOMO level, this compound is a highly effective choice for the hole-blocking layer (HBL) or electron transport layer (ETL) in blue and white PhOLEDs. It successfully confines high-energy excitons within the emissive layer, preventing the efficiency roll-off typically seen when using lower-triplet-energy materials like Alq3[1].

High-Luminance, Continuous-Operation Display Panels

For commercial displays requiring long operational lifetimes, the high glass transition temperature (Tg > 110 °C) provided by the dual tert-butyl groups ensures that the amorphous transport layers do not crystallize under Joule heating. This makes it more reliable than BCP for devices subjected to continuous thermal stress [2].

Solution-Processed Polymer Light-Emitting Diodes (PLEDs)

The enhanced solubility granted by the sterically bulky tert-butylphenyl groups allows this compound to be utilized in solution-processed architectures. It can be blended into polymer matrices or used as an end-capping moiety to improve the electron-transporting and hole-blocking characteristics of spin-cast films without inducing phase separation [3].

Application Selection Guide

Application
Selection Property
Validation Focus
ETL/HBL reference for next-gen material benchmarking
Established baseline device performance
Comparative efficiency and exciton confinement
Simulation model calibration
Quantified hole-blocking and recombination dynamics
Recombination rate and exciton density modeling
Moderate-efficiency prototype ETL integration
Measured electron mobility vs. Alq₃
Driving voltage and charge balance validation
Organic semiconductor charge transport research
Thin-film hopping conduction and AC conductivity
Structure-property relationship in amorphous films

XLogP3

7.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-Bis[4-(1,1-dimethylethyl)phenyl]-4-phenyl-4H-1,2,4-triazole

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